molecular formula C10H16N2O B13126745 (S)-4-(Methylamino)-1-(pyridin-3-yl)butan-1-ol

(S)-4-(Methylamino)-1-(pyridin-3-yl)butan-1-ol

Cat. No.: B13126745
M. Wt: 180.25 g/mol
InChI Key: HGDXAKRZPVKQSZ-JTQLQIEISA-N
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Description

(S)-4-(Methylamino)-1-(pyridin-3-yl)butan-1-ol is a chiral compound that features a pyridine ring, a methylamino group, and a butanol chain. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(Methylamino)-1-(pyridin-3-yl)butan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyridine derivatives and butanol.

    Reaction Steps:

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(Methylamino)-1-(pyridin-3-yl)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methylamino group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce different functional groups.

Scientific Research Applications

(S)-4-(Methylamino)-1-(pyridin-3-yl)butan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (S)-4-(Methylamino)-1-(pyridin-3-yl)butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    ®-4-(Methylamino)-1-(pyridin-3-yl)butan-1-ol: The enantiomer of the compound, with different biological activities.

    4-(Amino)-1-(pyridin-3-yl)butan-1-ol: Lacks the methyl group, leading to different chemical and biological properties.

    4-(Methylamino)-1-(pyridin-2-yl)butan-1-ol: The position of the pyridine ring is different, affecting its reactivity and interactions.

Uniqueness

(S)-4-(Methylamino)-1-(pyridin-3-yl)butan-1-ol is unique due to its specific chiral configuration and the presence of both a methylamino group and a pyridine ring. These features contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

(1S)-4-(methylamino)-1-pyridin-3-ylbutan-1-ol

InChI

InChI=1S/C10H16N2O/c1-11-6-3-5-10(13)9-4-2-7-12-8-9/h2,4,7-8,10-11,13H,3,5-6H2,1H3/t10-/m0/s1

InChI Key

HGDXAKRZPVKQSZ-JTQLQIEISA-N

Isomeric SMILES

CNCCC[C@@H](C1=CN=CC=C1)O

Canonical SMILES

CNCCCC(C1=CN=CC=C1)O

Origin of Product

United States

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